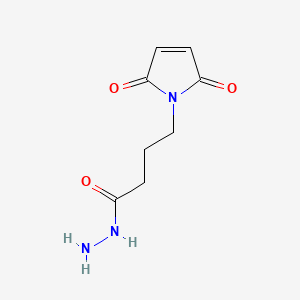

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide

説明

特性

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14/h3-4H,1-2,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFQKRITGGSIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692939 | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181148-01-6 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-butanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181148-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

4-Maleimidobutyric Acid Hydrazide is a compound that primarily targets proteins with thiol groups . It is used as a reagent for the modification of proteins or large biomolecules .

Mode of Action

The compound interacts with its targets through a process known as bioconjugation . It reacts with thiol groups in proteins, leading to the functionalization and cross-linking of these biomolecules .

Result of Action

The primary result of the action of 4-Maleimidobutyric Acid Hydrazide is the modification of proteins or large biomolecules . This can lead to changes in the structure and function of these molecules, potentially influencing cellular processes where these proteins are involved.

Action Environment

The action of 4-Maleimidobutyric Acid Hydrazide can be influenced by environmental factors such as temperature and pH. It is stable at room temperature and has a low solubility in water . It is also sensitive to moisture . Therefore, it should be stored in a dry, cool environment .

生化学分析

Biochemical Properties

4-Maleimidobutyric Acid Hydrazide is used as a spacer in the construction of drug and other types of bioconjugates. It is used with N-hydroxysuccinimide ester as a bifunctional cross-linking agent. This compound serves as a modification reagent for thiol groups in proteins. It interacts with enzymes, proteins, and other biomolecules through these reactions, forming stable bonds that can be used for various biochemical applications.

Molecular Mechanism

At the molecular level, 4-Maleimidobutyric Acid Hydrazide exerts its effects through its ability to form stable bonds with biomolecules. The terminal carboxylic acid can react with primary amine groups to form a stable amide bond. Additionally, the maleimide group will react with a thiol group to form a covalent bond. These reactions allow 4-Maleimidobutyric Acid Hydrazide to interact with a wide range of biomolecules, potentially influencing enzyme activity, gene expression, and other molecular processes.

生物活性

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects.

- Molecular Formula : C₇H₈N₂O₃

- Molecular Weight : 172.15 g/mol

- CAS Number : 64987-82-2

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Several studies have demonstrated that compounds related to this compound exhibit significant antioxidant activity. For instance:

- Hydroxyl Radical Scavenging : The compound is effective in scavenging hydroxyl radicals, which are highly reactive species that can cause cellular damage. The mechanism involves the donation of electrons to neutralize these radicals .

- Lipid Peroxidation Inhibition : It has been shown to inhibit lipid peroxidation, thereby protecting cell membranes from oxidative damage .

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties:

- Lipoxygenase Inhibition : Compounds derived from similar structures have been observed to inhibit lipoxygenase (LO), an enzyme involved in the inflammatory response. This inhibition could potentially reduce inflammation-related conditions .

Study 1: Antioxidant Properties

A study published in Phytochemistry evaluated the antioxidant properties of various pyrrole derivatives. Compounds similar to this compound were tested for their ability to scavenge free radicals and inhibit lipid peroxidation. Results indicated that these compounds significantly reduced oxidative stress markers in vitro .

Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of pyrrole derivatives. The study found that certain derivatives exhibited potent inhibition of LO activity, suggesting potential therapeutic applications in managing inflammatory diseases. The specific compound's structure played a critical role in its efficacy .

Data Table: Biological Activities of Related Compounds

| Compound Name | CAS No. | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 64987-82-2 | High | Moderate |

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile | 31489-18-6 | Moderate | High |

| Butyl-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | 174603-73-7 | High | Low |

類似化合物との比較

Structural Analogues

Table 1: Structural and Functional Comparisons

Key Differences :

- Reactivity: The hydrochloride salt form (e.g., this compound hydrochloride) improves solubility in aqueous media compared to non-salt analogues .

Table 2: Comparative Bioactivity

Notable Findings:

- Anticancer Activity : Benzohydrazide derivatives (e.g., Compound 3) exhibit higher cytotoxicity against MCF-7 cells than butanehydrazide analogues, likely due to enhanced aromatic interactions with kinase targets (e.g., AKT1 and CDK2) .

- Antimicrobial Activity : Substituted benzylidene groups (e.g., 4e) improve activity against Gram-positive bacteria compared to unmodified hydrazides .

Physical and Chemical Properties

Table 3: Physicochemical Comparison

Insights :

準備方法

Reaction Mechanism

-

Activation of the Carboxylic Acid :

-

Hydrazine Addition :

Challenges

-

Ester Route Limitations : Direct esterification of the carboxylic acid (e.g., with methanol/H₂SO₄) may fail due to side reactions, as observed in analogous syntheses.

-

Purification : Crude products often require column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Stepwise Synthesis via Maleimide Intermediates

The pyrrolidine dione (maleimide) ring is synthesized first, followed by elongation of the carbon chain and hydrazide formation.

Step 1: Synthesis of Maleimide Derivative

Step 2: Chain Elongation

Step 3: Hydrazide Formation

-

The resulting acyl chloride reacts with hydrazine hydrate:

Alternative Methods Using Coupling Agents

Carbodiimide-based coupling agents (e.g., EDC, DCC) facilitate direct hydrazide formation from carboxylic acids, bypassing acid chloride intermediates.

Protocol

-

Activation :

-

The carboxylic acid (1 eq) is treated with EDC (1.2 eq) and N-hydroxysuccinimide (NHS, 1 eq) in dry DMF.

-

Reaction :

-

-

Hydrazine Addition :

Advantages

Hydrochloride Salt Formation

The final step involves converting the free hydrazide to its hydrochloride salt for stability:

-

The hydrazide is dissolved in anhydrous ethanol.

-

HCl gas is bubbled through the solution until precipitation occurs.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield* | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Hydrazinolysis | Acid chloride | 0–5°C, 4–6 h | ~50–60% | Simple, fewer steps | Requires acid chloride synthesis |

| Stepwise Synthesis | Maleimide + acyl chloride | Reflux, 2–4 h | ~60–70% | Modular, scalable | Multi-step, purification challenges |

| Coupling Agents | Carboxylic acid + EDC | RT, 12–24 h | ~55–65% | No acid chlorides | Costly reagents |

*Yields estimated from analogous reactions.

Purification and Characterization

Purification Techniques

Q & A

Basic: What are the standard synthetic routes for 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide, and how are intermediates purified?

Methodological Answer:

The compound is typically synthesized via hydrazinolysis of ester precursors. A common procedure involves refluxing the maleimide-containing ester (e.g., 4-(2,5-dioxopyrrolyl)butanoic acid ester) with hydrazine hydrate (99%) in ethanol for 3–6 hours . Post-reflux, the crude product is cooled, filtered, and recrystallized from ethanol or ethanol/water mixtures to improve purity. For analogs with aromatic substituents, Pd/C-catalyzed hydrogenation may reduce nitro intermediates to amine derivatives, followed by hydrazide formation . Purity is confirmed via TLC and melting point analysis.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks indicate successful synthesis?

Methodological Answer:

- IR Spectroscopy : A strong absorption band at ~1640–1650 cm⁻¹ confirms the C=O stretch of the maleimide ring, while the N–H stretch of the hydrazide appears at ~3190–3250 cm⁻¹ .

- ¹H-NMR : The maleimide protons (pyrrole C3/C4-H) resonate as a singlet at δ 5.90–6.10 ppm. The hydrazide NH₂ group shows a broad peak at δ 4.10–4.50 ppm, and butyl chain protons appear as multiplets at δ 1.50–2.50 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 328.28 for C₁₆H₁₂N₂O₆ derivatives) validate the molecular weight .

Basic: How does the reactivity of the maleimide group influence derivatization strategies for this compound?

Methodological Answer:

The maleimide moiety undergoes Michael addition with thiols (e.g., cysteine residues in proteins) at pH 6.5–7.5, enabling bioconjugation. For hydrazide derivatives, the terminal –NH–NH₂ group reacts with aldehydes/ketones to form hydrazones, facilitating linker design in antibody-drug conjugates (ADCs) . To avoid premature maleimide ring-opening, reactions are conducted under inert atmospheres and monitored via UV-Vis (λmax ~300 nm for maleimide) .

Advanced: What in vitro assays are used to evaluate its anticancer potential, and how are conflicting cytotoxicity data interpreted?

Methodological Answer:

- MTT Assay : Breast cancer cell lines (e.g., MCF-7) are treated with 10–100 µM of the compound for 48–72 hours. Viability reduction ≥50% at 50 µM indicates potency .

- Data Contradictions : Variability in IC₅₀ values (e.g., compound 3: −16.112 kcal/mol vs. compound 5: −22.398 kcal/mol in AKT1 docking) may arise from substituent effects (e.g., biphenyl vs. phenyl groups) or assay conditions (serum content, exposure time) . Dose-response curves and triplicate replicates are critical for validation.

Advanced: How do molecular docking studies predict interactions between this compound and kinase targets like AKT1 or CDK2?

Methodological Answer:

Docking simulations (e.g., AutoDock Vina) reveal hydrogen bonding between the maleimide carbonyl and Lys268 of AKT1 or Asp145 of CDK2. Hydrophobic interactions with Val164 (AKT1) or Phe82 (CDK2) enhance binding affinity. Free energy values ≤−16 kcal/mol suggest strong inhibition potential. RMSD values <2.0 Å (e.g., 1.61 Å for AKT1) validate pose stability .

Advanced: What structural modifications improve its pharmacokinetic profile while retaining bioactivity?

Methodological Answer:

- Hydrophilic Substituents : Adding PEG linkers or sulfonate groups (e.g., Sulfo-SMCC analogs) enhances solubility and reduces plasma protein binding .

- Prodrug Strategies : Esterification of the hydrazide group (e.g., trifluoroacetate salts) improves membrane permeability, with enzymatic cleavage releasing the active form .

- SAR Insights : Biphenyl derivatives (e.g., compound 5) show 2.5-fold higher cytotoxicity than phenyl analogs due to enhanced π-π stacking with target proteins .

Advanced: How can researchers resolve contradictions in reported antimicrobial vs. antitumor efficacy across studies?

Methodological Answer:

- Mechanistic Divergence : Antitumor activity often correlates with kinase inhibition (e.g., CDK2), while antimicrobial effects may involve membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) .

- Experimental Design : Use isogenic strains (e.g., E. coli BW25113 vs. ΔacrB mutants) to assess efflux pump-mediated resistance. For antitumor studies, compare activity across cell lines with varying target expression (e.g., AKT1-high vs. AKT1-low tumors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。